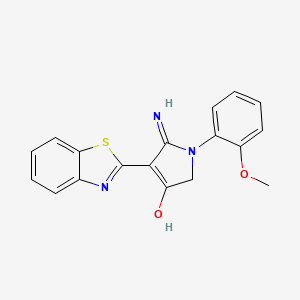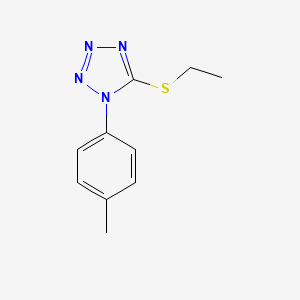![molecular formula C20H23FN2O2 B6080526 1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)
1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as FPEMP and has been synthesized using various methods.
作用机制
FPEMP works by inhibiting the activity of enzymes that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease. FPEMP has also been shown to inhibit the activity of monoamine oxidase, which is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
FPEMP has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, behavior, and cognition. FPEMP has also been shown to increase the levels of acetylcholine, which is involved in the regulation of memory and learning.
实验室实验的优点和局限性
FPEMP has several advantages for lab experiments, including its ability to inhibit the activity of enzymes involved in disease development and its potential as a therapeutic agent for various diseases. However, the limitations of FPEMP include its complex synthesis process, which requires careful attention to detail to ensure the purity and quality of the final product.
未来方向
Related to FPEMP include further research to determine its efficacy as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of FPEMP and to investigate its potential side effects. Finally, research is needed to develop new synthesis methods for FPEMP that are more efficient and cost-effective.
Conclusion:
In conclusion, FPEMP is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. FPEMP works by inhibiting the activity of enzymes involved in disease development and has various biochemical and physiological effects. While FPEMP has several advantages for lab experiments, further research is needed to determine its efficacy as a therapeutic agent and to investigate its potential side effects.
合成方法
FPEMP has been synthesized using various methods, including the reaction of 4-fluoroacetophenone with ethylamine, followed by the reaction of the resulting product with 3-methoxybenzaldehyde. Another method involves the reaction of 4-fluoroacetophenone with 3-methoxybenzaldehyde, followed by the reaction of the resulting product with ethylamine. The synthesis of FPEMP is a complex process and requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
FPEMP has been the focus of scientific research due to its potential applications in medicine and pharmacology. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FPEMP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
属性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxyphenyl)methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-19-4-2-3-16(11-19)13-22-18-12-20(24)23(14-18)10-9-15-5-7-17(21)8-6-15/h2-8,11,18,22H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIOYAQYPADIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117777.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-6-methylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6080448.png)
![3-{[(2,3-dimethylcyclohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6080457.png)
![3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide](/img/structure/B6080465.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6080470.png)


![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)
![7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B6080501.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6080520.png)
![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)
![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)
